methyl 2-cyano-2-(2,6-dichlorophenyl)acetate
Description
Properties
CAS No. |
923972-90-1 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 2-cyano-2-(2,6-dichlorophenyl)acetate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3 |
InChI Key |
WBXLYMPVQDURMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyanoacetate Intermediate Formation
In the first step, 2,6-dichlorobenzyl chloride undergoes nucleophilic substitution with a cyanoacetate anion. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as the base. The temperature is maintained at 60–80°C for 6–8 hours to achieve complete conversion.
The intermediate—2-cyano-2-(2,6-dichlorophenyl)acetic acid—is isolated via acidification (pH 2–3) and extracted using ethyl acetate. Yields for this step average 75–85%.
Esterification with Methanol
The carboxylic acid intermediate is esterified using methanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds under reflux for 12–16 hours, with water removal via Dean-Stark trap to shift equilibrium toward ester formation.
Purification by silica gel chromatography (hexane:ethyl acetate, 4:1) affords the final product in 90–95% purity.
Nitration-Cyanation Sequence from 2,6-Dichlorotoluene
An alternative pathway described in patent literature starts with 2,6-dichlorotoluene, leveraging nitration and cyanation steps.
Nitration of 2,6-Dichlorotoluene
Nitration with concentrated nitric acid at 0–5°C produces 2,6-dichloro-3-nitrotoluene. This exothermic reaction requires careful temperature control to avoid byproducts.
The nitro derivative is isolated by ice-water quenching and recrystallized from ethanol/water (mp 47–48°C).
Copper(I) Cyanide-Mediated Cyanation
The nitro group is replaced with a cyano group using copper(I) cyanide in N-methylpyrrolidone (NMP) at 180–190°C. This Ullmann-type reaction achieves 65–70% conversion after 3–4 hours.
Reduction and Esterification
Subsequent reduction of the nitro group (SnCl₂/HCl) yields an amine intermediate, which is esterified with methyl chloroformate. Final purification via flash chromatography yields the target compound with 80–85% overall yield.
Biginelli Condensation Approach
A third method adapts the Biginelli reaction, traditionally used for pyrimidine synthesis, to construct the cyanoacetate core.
Three-Component Reaction
Thiourea, ethyl cyanoacetate, and 2,6-dichlorobenzaldehyde react in refluxing ethanol with hydrochloric acid catalysis.
Methyl Ester Derivatization
The ethyl ester intermediate is transesterified with methanol using sodium methoxide. This step achieves near-quantitative conversion due to methanol’s nucleophilicity.
Comparative Analysis of Synthesis Methods
| Parameter | Multi-Step (2,6-Dichlorobenzyl Chloride) | Nitration-Cyanation | Biginelli Condensation |
|---|---|---|---|
| Starting Material Cost | Moderate | Low | High |
| Reaction Steps | 2 | 4 | 3 |
| Overall Yield | 70–75% | 60–65% | 80–85% |
| Purity | 90–95% | 85–90% | 75–80% |
| Scalability | Industrial | Pilot-scale | Lab-scale |
The multi-step route offers the best balance of yield and scalability, while the Biginelli method excels in atom economy but faces challenges in intermediate purification.
Optimization Strategies and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted cyano compounds. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
Scientific Research Applications
The applications of methyl 2-cyano-2-(2,6-dichlorophenyl)acetate span multiple research areas:
Organic Synthesis
- Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyano group can be transformed into various functional groups through nucleophilic addition reactions.
Medicinal Chemistry
- Drug Development : this compound is explored for its potential therapeutic effects. Its derivatives are investigated for activity against various biological targets, including enzymes involved in disease pathways.
Agrochemical Applications
- Pesticide Formulation : The compound has been studied for its efficacy as a pesticide or herbicide. Its structural properties allow it to interact with biological systems in pests, making it a candidate for agricultural applications.
Biochemical Studies
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms. It can serve as a tool in biochemical assays to understand enzyme-substrate interactions.
Case Study 1: Drug Discovery
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound aimed at developing new anti-inflammatory agents. The derivatives showed promising results in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory processes.
Case Study 2: Agricultural Chemistry
Research conducted by the California Department of Pesticide Regulation evaluated the efficacy of this compound as a potential herbicide. Field trials demonstrated its effectiveness against several weed species while maintaining low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(2,6-dichlorophenyl)acetate involves its ability to inhibit enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s high affinity for protein binding also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogs include:
(a) Diclofenac Methyl Ester
- Molecular Formula: C₁₅H₁₃Cl₂NO₂
- Molecular Weight : 310.18 g/mol
- Structure: Features a 2,6-dichlorophenyl group linked via an amino bridge to a second phenyl ring, esterified with a methyl group.
- Role: A known impurity in diclofenac sodium (NSAID) synthesis, highlighting its relevance in pharmaceutical quality control .
- Properties : Boiling point ≈ 373.8°C; density ≈ 1.335 g/cm³ .
(b) Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate
- Molecular Formula: C₁₀H₇Cl₂NO₂
- Molecular Weight : 244.08 g/mol
- Structure : Differs in the chlorine substitution pattern (3,4-dichlorophenyl vs. 2,6-dichlorophenyl).
- Applications : Used in research settings, though specific biological data are unavailable .
(c) Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
- Molecular Formula : C₉H₇Cl₃O₂
- Molecular Weight : 253.51 g/mol
- Structure: Substitutes the cyano group with a chlorine atom and alters the phenyl substitution to 2,3-dichloro.
Comparative Data Table
Pharmacological and Physicochemical Properties
- Metabolic Stability: Cyano groups reduce susceptibility to esterase-mediated hydrolysis, extending half-life compared to diclofenac derivatives .
- Toxicity: Chlorinated phenyl groups may pose hepatotoxicity risks, as seen in some NSAIDs, but the cyano group could mitigate this by reducing reactive metabolite formation .
Biological Activity
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of cyanoacetic acid derivatives with appropriate aromatic compounds. This process can yield various substituted derivatives that may exhibit different biological activities. For instance, the reaction conditions and substituent variations can significantly influence the compound's efficacy against various cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|
| HeLa | 3.5 | High |
| MCF-7 | 4.5 | Moderate |
| A549 | 8.1 | Moderate |
These findings suggest that modifications to the molecular structure can enhance or diminish anticancer activity. For example, compounds with additional electron-withdrawing groups tend to exhibit increased potency against tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have reported varying degrees of effectiveness against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 50 | Low |
| Pseudomonas aeruginosa | 30 | Moderate |
These results indicate that while the compound shows some antimicrobial properties, its efficacy varies significantly between different microbial species .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:
- Substituent Positioning : The position and nature of substituents on the aromatic ring can affect binding affinity to biological targets.
- Electronic Effects : Electron-withdrawing groups enhance lipophilicity and may improve membrane permeability, leading to increased biological activity.
- Steric Hindrance : Bulky groups near reactive sites can impede interactions with target enzymes or receptors.
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against the HeLa cell line with an IC50 value as low as 3.5 μg/mL. This suggests a potential pathway for developing new cancer therapies based on structural modifications .
- Antimicrobial Evaluation : Another investigation evaluated the compound's effectiveness against common pathogens. The results indicated moderate activity against Staphylococcus aureus but limited effectiveness against Escherichia coli, highlighting the need for further optimization in antimicrobial applications .
Q & A
Q. What are the recommended synthetic routes for methyl 2-cyano-2-(2,6-dichlorophenyl)acetate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves esterification and cyano-group introduction. For analogous compounds (e.g., dichlorophenyl derivatives), refluxing precursors like 2,6-dichlorobenzoic acid in methanol with concentrated sulfuric acid (as a catalyst) for 4 hours is effective, followed by recrystallization . To optimize yields, factorial design experiments can systematically vary parameters like temperature, solvent ratio, and catalyst concentration . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- FT-IR to identify functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
- HPLC-MS for purity assessment and detection of side products (e.g., unreacted precursors or hydrolysis byproducts) .
Q. What solvents and storage conditions are optimal for this compound to prevent degradation?
Methodological Answer: The compound is likely sensitive to moisture due to the ester and cyano groups. Store in anhydrous methanol or acetonitrile at –20°C under inert gas (N₂/Ar). Avoid aqueous buffers unless stabilized with non-nucleophilic bases (e.g., triethylamine). Waste must be segregated for professional disposal due to halogenated byproducts .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies against target proteins (e.g., enzymes in bacterial pathways) can identify substituent modifications (e.g., replacing Cl with electron-withdrawing groups) to improve binding affinity . ICReDD’s reaction path search tools integrate computational and experimental data to streamline derivative synthesis .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR/IR spectra may arise from tautomerism or solvent effects. For example:
- Dynamic NMR at variable temperatures detects tautomeric equilibria (e.g., keto-enol shifts).
- Solvent screening (DMSO-d₆ vs. CDCl₃) clarifies hydrogen-bonding interactions.
- X-ray crystallography (as in analogous dichlorophenyl esters) provides definitive structural validation .
Q. How can reaction kinetics and mechanistic pathways be elucidated for the cyano-esterification step?
Methodological Answer: Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., nitrile anion generation). Isotopic labeling (e.g., ¹⁸O in methanol) traces esterification pathways. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .
Data Contradiction and Validation
Q. Why do solubility profiles of this compound vary across studies, and how can this be standardized?
Methodological Answer: Variations arise from polymorphic forms or impurities. Standardize protocols:
- Solubility testing in graded solvent systems (e.g., DMSO/water mixtures) under controlled pH.
- DSC/TGA identifies polymorph transitions.
- Particle size analysis (via SEM/DLS) correlates with dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
